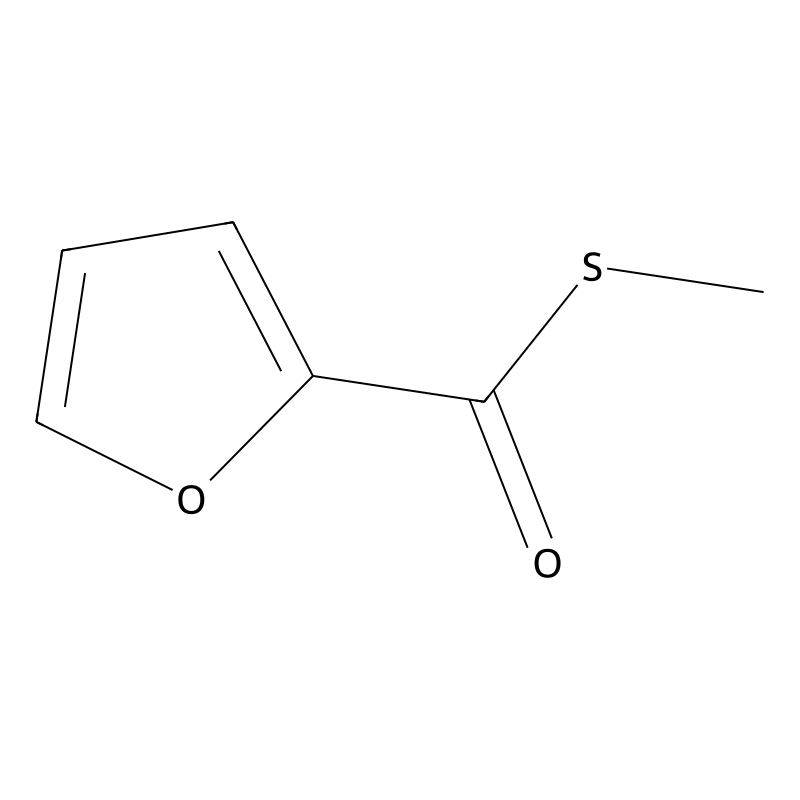

Methyl 2-thiofuroate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Canonical SMILES

Methyl 2-thiofuroate is a volatile sulfur compound with the chemical formula C₆H₆O₂S. It is reported to be formed during non-enzymatic browning reactions, which are a type of chemical reaction that occurs when certain foods are heated or processed []. While research into its specific applications is ongoing, here are some areas where methyl 2-thiofuroate has been explored in scientific research:

Food Science

Flavor analysis

Methyl 2-thiofuroate is one of the many volatile compounds that contribute to the aroma and flavor of various foods, including roasted coffee, cooked meat, and cocoa [, ]. Researchers use various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to identify and quantify methyl 2-thiofuroate in food samples. This information helps food scientists understand the contribution of this compound to the overall sensory profile of food products.

Flavor development

Understanding the role of volatile compounds like methyl 2-thiofuroate in flavor perception can be valuable for food scientists and flavorists. This knowledge can be used to develop new flavoring ingredients or optimize existing ones to achieve desired taste profiles in food products [].

Biological Activity

- Antimicrobial properties: Some studies have investigated the potential antimicrobial properties of methyl 2-thiofuroate. These studies suggest that it may have some activity against certain bacteria and fungi []. However, more research is needed to understand the mechanisms of action and the potential applications of methyl 2-thiofuroate as an antimicrobial agent.

Methyl 2-thiofuroate is an organic compound with the molecular formula C6H6O2S and a molecular weight of approximately 142.17 g/mol. This compound is characterized by its unique structure, which includes a furan ring substituted with a thiol group. It is classified as a volatile sulfur compound and is known for its distinct odor, often described as alliaceous, reminiscent of garlic or cabbage. Methyl 2-thiofuroate is formed during non-enzymatic browning reactions, which are common in various food processes .

- Nucleophilic Substitution Reactions: The thiol group can act as a nucleophile, allowing for substitutions with electrophiles.

- Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones under appropriate conditions.

- Condensation Reactions: It can react with carbonyl compounds to form thioesters or other derivatives.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in various chemical processes .

Research indicates that methyl 2-thiofuroate exhibits notable biological activity. It has been reported to possess antimicrobial properties, which may contribute to its role in food preservation. Additionally, its unique odor profile makes it a candidate for use in flavoring agents within the food industry. Some studies suggest potential antioxidant activities, although further research is needed to fully elucidate these effects .

Methyl 2-thiofuroate can be synthesized through various methods:

- From Furan Derivatives: The reaction of furan with thiol compounds in the presence of acid catalysts can yield methyl 2-thiofuroate.

- Non-Enzymatic Browning: As mentioned earlier, this compound forms during the Maillard reaction, which occurs between amino acids and reducing sugars during cooking.

- Chemical Synthesis: Laboratory synthesis may involve the reaction of methyl furoate with hydrogen sulfide under controlled conditions.

These methods demonstrate the compound's accessibility for both industrial and laboratory applications .

Studies on methyl 2-thiofuroate's interactions focus on its sensory properties and biological effects:

- Sensory Interactions: Research has shown that it interacts with taste receptors, influencing flavor perception.

- Biological Interactions: Investigations into its antimicrobial properties have demonstrated effectiveness against certain bacteria and fungi, suggesting potential uses in food safety and preservation.

These interaction studies are crucial for understanding how methyl 2-thiofuroate can be effectively utilized in various applications .

Methyl 2-thiofuroate shares structural similarities with several other sulfur-containing compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Methyl 2-furancarboxylate | C6H6O3 | Lacks sulfur; used as an intermediate in organic synthesis. |

| Methyl thioacetate | C4H8OS | Similar odor profile; used in organic synthesis and flavoring. |

| Ethyl thioacetate | C5H10OS | Similar structure; utilized in flavoring and fragrance industries. |

Uniqueness of Methyl 2-Thiofuroate

Methyl 2-thiofuroate stands out due to its unique combination of a furan ring and a thiol group, which contributes to its distinctive sensory properties and biological activities. Unlike many similar compounds, it is specifically noted for its role in non-enzymatic browning reactions and its potential applications in food preservation and flavoring .

Traditional Synthetic Routes

The fundamental approach to methyl 2-thiofuroate synthesis traditionally relies on the direct thioesterification of 2-furoic acid with methyl mercaptan under appropriate reaction conditions. The classical method involves treating 2-furoic acid with thionyl chloride to generate 2-furoyl chloride as an activated intermediate, followed by nucleophilic substitution with sodium methylmercaptide to yield the desired thioester product. This two-step procedure begins with the formation of 2-furoyl chloride from 2-furoic acid, where the carboxylic acid is converted to the corresponding acid chloride through reaction with thionyl chloride at elevated temperatures. The resulting 2-furoyl chloride serves as a highly reactive electrophilic species that readily undergoes nucleophilic attack by thiol-containing reagents.

Alternative traditional methodologies employ direct condensation reactions between 2-furoic acid and methyl mercaptan in the presence of dehydrating agents such as dicyclohexylcarbodiimide. This approach circumvents the need for acid chloride intermediates by facilitating direct thioester bond formation through water elimination. The reaction typically proceeds under mild conditions at room temperature, utilizing coupling reagents to activate the carboxylic acid functionality toward nucleophilic attack by the thiol component. Lawesson's Reagent has emerged as another valuable tool for converting carboxylic acids directly to thioesters in a single synthetic operation. This phosphorus-containing reagent enables the one-step transformation of 2-furoic acid to methyl 2-thiofuroate without requiring pre-activation or multi-step procedures.

The mechanistic pathway for traditional thioester synthesis involves initial activation of the carboxylic acid carbonyl carbon, followed by nucleophilic substitution at this electrophilic center by the thiol nucleophile. The process typically generates water or hydrogen chloride as leaving groups, depending on the specific synthetic strategy employed. Reaction yields in traditional methods generally range from 60 to 85 percent, with product purity requiring subsequent purification steps such as distillation or chromatographic separation.

| Traditional Method | Reagents | Conditions | Typical Yield |

|---|---|---|---|

| Acid Chloride Route | 2-Furoic acid, Thionyl chloride, Sodium methylmercaptide | Reflux, then room temperature | 70-80% |

| Direct Condensation | 2-Furoic acid, Methyl mercaptan, Dicyclohexylcarbodiimide | Room temperature, 12-24 hours | 65-75% |

| Lawesson's Reagent | 2-Furoic acid, Lawesson's Reagent | Toluene, reflux, 2-4 hours | 60-85% |

Catalytic Approaches for Enhanced Efficiency

Modern catalytic methodologies have significantly improved the efficiency and selectivity of methyl 2-thiofuroate synthesis through the implementation of transition metal catalysts and organocatalysts. Ruthenium-based pincer complexes have demonstrated exceptional activity in facilitating thioester formation from furoic acid precursors. These well-defined ruthenium catalysts operate through hydride transfer mechanisms, enabling oxidative coupling reactions that generate thioesters with concurrent hydrogen gas evolution. The catalytic process involves initial substrate coordination to the metal center, followed by beta-hydride elimination and subsequent thioester product release.

Tetramethylhaloformamidinium hexafluorophosphate represents another catalytic approach for thioester synthesis, functioning through in situ acid fluoride formation. This fluorinating agent converts carboxylic acids to reactive acid fluorides, which subsequently undergo nucleophilic substitution with thiols to produce thioesters under mild reaction conditions. The methodology offers advantages in terms of reaction time reduction and improved product selectivity compared to traditional approaches. Catalytic amounts of dimethylaminopyridine further enhance reaction rates by serving as a nucleophilic catalyst for the acylation process.

Lewis acid catalysis has also found application in methyl 2-thiofuroate synthesis, particularly through the use of boron trifluoride complexes. These catalysts facilitate thioester formation by activating both the carboxylic acid and thiol components toward condensation reactions. The Lewis acidic nature of these catalysts enhances the electrophilicity of the carbonyl carbon while simultaneously coordinating to heteroatoms in the substrate molecules. This dual activation mode results in accelerated reaction rates and improved yields under milder reaction conditions.

Microwave-assisted catalytic synthesis has emerged as a powerful tool for rapid thioester preparation, reducing reaction times from hours to minutes while maintaining high product yields. The combination of microwave heating with appropriate catalysts enables efficient energy transfer to the reaction mixture, promoting faster molecular motion and enhanced collision frequencies between reactants. This technology has proven particularly effective for synthesizing methyl 2-thiofuroate derivatives from trifluoromethyl aromatic precursors through defluorinative functionalization processes.

| Catalytic System | Catalyst Loading | Reaction Time | Yield Enhancement |

|---|---|---|---|

| Ruthenium Pincer Complex | 1-5 mol% | 2-8 hours | 85-95% |

| Tetramethylhaloformamidinium Salt | 1 equivalent | 30 minutes | 80-90% |

| Boron Trifluoride Complex | 10-20 mol% | 1-3 hours | 75-85% |

| Microwave-Assisted | Various | 5-15 minutes | 70-90% |

Green Chemistry Methods and Bio-Based Synthesis

Environmental sustainability considerations have driven the development of green chemistry approaches for methyl 2-thiofuroate synthesis, emphasizing reduced environmental impact and renewable feedstock utilization. Dipyridyldithiocarbonate has been developed as an environmentally responsible reagent for thioester formation under aqueous micellar conditions. This methodology operates in concentrated ethyl acetate or aqueous micelles, minimizing organic solvent consumption while generating minimal waste streams. The process involves in situ generation of 2-thiopyridine esters as reactive intermediates, which subsequently undergo nucleophilic substitution with alcohols or thiols to produce the desired products.

Bio-based synthesis routes for methyl 2-thiofuroate leverage renewable biomass-derived precursors, particularly focusing on the utilization of furfural and 5-hydroxymethylfurfural as starting materials. These platform chemicals, derived from lignocellulosic biomass, can be converted to 2-furoic acid through oxidative processes using environmentally benign oxidants such as water. Homogeneous ruthenium catalysts facilitate the direct oxidation of furfural to 2-furoic acid with water serving as the formal oxidant, generating hydrogen gas as a valuable co-product. This approach aligns with sustainable chemistry principles by utilizing renewable feedstocks and producing useful byproducts.

Enzymatic methodologies represent another frontier in green synthesis, although specific enzymatic routes to methyl 2-thiofuroate remain relatively underdeveloped compared to conventional chemical approaches. The potential for biocatalytic thioester formation exists through engineered enzymes capable of catalyzing acyl transfer reactions between activated carboxylic acid derivatives and thiol nucleophiles. Such enzymatic processes would operate under mild aqueous conditions with high stereoselectivity and minimal environmental impact.

Solvent-free synthetic approaches have gained attention as environmentally conscious alternatives to traditional solution-phase chemistry. These methodologies employ neat reaction conditions or solid-supported reagents to eliminate organic solvent requirements entirely. The absence of organic solvents reduces environmental burden while often improving reaction selectivity through increased reactant concentrations and reduced side reaction pathways.

Water-mediated synthesis represents a particularly attractive green chemistry approach, utilizing water as both solvent and reactant in oxidative coupling reactions. The process involves the direct coupling of furfural derivatives with thiols in aqueous media, facilitated by appropriate catalysts that promote substrate activation and product formation. This methodology offers advantages in terms of environmental compatibility, operational simplicity, and the potential for product isolation through simple extraction procedures.

| Green Method | Environmental Benefit | Key Advantage | Typical Yield |

|---|---|---|---|

| Aqueous Micellar Synthesis | Reduced organic solvent use | Water-based reaction medium | 70-85% |

| Bio-based Feedstock | Renewable starting materials | Sustainable resource utilization | 75-90% |

| Solvent-free Conditions | Eliminated solvent waste | Concentrated reaction environment | 65-80% |

| Water as Oxidant | Benign oxidizing agent | Hydrogen co-product formation | 80-95% |

Comparative Analysis of Thiol vs. Alcohol Reactivity

The reactivity patterns of thiols versus alcohols in esterification reactions with 2-furoic acid derivatives reveal fundamental differences in nucleophilicity, reaction kinetics, and product stability. Thiols demonstrate significantly enhanced nucleophilicity compared to their oxygen analogs due to the larger atomic radius and lower electronegativity of sulfur relative to oxygen. This increased nucleophilicity translates to faster reaction rates and improved conversion efficiency in thioester-forming reactions under comparable conditions. The sulfur atom's diffuse electron density and polarizability contribute to stronger nucleophile-electrophile interactions, facilitating bond formation with activated carboxylic acid derivatives.

Kinetic studies comparing thiol and alcohol reactivity with 2-furoyl chloride demonstrate that thiol nucleophiles react approximately 10 to 100 times faster than corresponding alcohols under identical reaction conditions. This rate enhancement stems from the lower activation energy required for thiol nucleophilic attack on electrophilic carbonyl centers. The transition state for thioester formation involves more favorable orbital overlap between the sulfur lone pairs and the carbonyl pi-star orbital, resulting in accelerated reaction kinetics.

Thermodynamic considerations reveal important differences in the stability of thioesters versus conventional esters. Thioesters generally exhibit higher reactivity toward further chemical transformations due to the weaker carbon-sulfur bond compared to carbon-oxygen bonds. This enhanced reactivity makes thioesters valuable synthetic intermediates but may complicate product isolation and storage considerations. The carbon-sulfur bond length in thioesters (approximately 1.78 angstroms) exceeds the carbon-oxygen bond length in esters (approximately 1.36 angstroms), contributing to reduced bond strength and increased susceptibility to nucleophilic cleavage.

Mechanistic investigations reveal that thioester formation typically proceeds through a direct substitution mechanism with minimal side product formation, whereas alcohol esterification may involve competing elimination pathways or rearrangement reactions. The linear geometry and reduced steric hindrance around sulfur nucleophiles facilitate clean substitution reactions with minimal byproduct generation. In contrast, alcohol esterification may suffer from competing dehydration reactions or carbocation rearrangements, particularly under acidic conditions or elevated temperatures.

Product selectivity analysis demonstrates that thiol reactions with 2-furoic acid derivatives consistently produce higher yields of the desired thioester products compared to alcohol esterification reactions. This selectivity advantage results from the combination of enhanced nucleophilicity, favorable reaction kinetics, and reduced competing reaction pathways. The mild reaction conditions typically required for thioester formation also minimize substrate decomposition and side product formation, contributing to improved overall reaction efficiency.

| Nucleophile Type | Relative Reactivity | Bond Length (Å) | Typical Selectivity | Reaction Temperature |

|---|---|---|---|---|

| Methyl Mercaptan | 100 | 1.78 | >90% | Room temperature |

| Methanol | 1 | 1.36 | 70-85% | Elevated temperature |

| Primary Thiols | 80-120 | 1.78 | >85% | Room temperature |

| Primary Alcohols | 0.8-1.2 | 1.36 | 65-80% | Reflux conditions |

The comparative analysis extends to product applications, where thioesters like methyl 2-thiofuroate serve as versatile synthetic intermediates for further chemical transformations. The enhanced leaving group ability of thiol anions compared to alkoxide anions makes thioesters particularly valuable for acyl transfer reactions and cross-coupling processes. This reactivity profile contrasts with conventional esters, which typically require more forcing conditions for similar transformations.

Thiourea organocatalysts have emerged as powerful tools for thioester formation, with methyl 2-thiofuroate serving as both a substrate and product in these transformations [10]. The fundamental mechanism of thiourea organocatalysis involves hydrogen-bonding interactions between the catalyst and substrate, where thioureas act as bifunctional catalysts capable of simultaneous activation of both electrophiles and nucleophiles [11] [14].

Research has demonstrated that thiourea derivatives exhibit superior hydrogen-bond donating ability compared to their urea counterparts, attributed to the more positively charged amino groups in thioureas [10]. This enhanced acidity results from the effective steric size of the chalcogen atoms rather than simple electronegativity differences between oxygen and sulfur [10]. The activation mechanism involves the formation of hydrogen-bonded complexes where thiourea molecules adopt specific conformations to maximize binding efficiency [14].

| Parameter | Thiourea Catalyst | Reaction Conditions | Thioester Yield |

|---|---|---|---|

| Temperature | 60°C | Aqueous medium | 87% |

| Catalyst Loading | 15 mol% | Ultrasound irradiation | 93% |

| Reaction Time | 5 hours | Air atmosphere | 85-95% |

Recent investigations have revealed that thiourea-catalyzed thioester formation proceeds through a unique dual activation pathway [11]. The thiourea catalyst simultaneously acts as a hydrogen-bond donor to activate carbonyl groups and as a Brønsted base to facilitate nucleophilic attack by thiol groups [11]. This bifunctional nature enables the formation of thioesters under mild conditions with excellent selectivity [11].

Mechanistic studies using nuclear magnetic resonance spectroscopy have confirmed the formation of hydrogen-bonded complexes between thiourea catalysts and carbonyl substrates [14]. The binding involves two hydrogen bonds provided by coplanar amino substituents, with binding energies ranging from 4.2 to 8.2 kilojoules per mole depending on the specific thiourea structure [14]. These interactions stabilize transition states and lower activation barriers for thioester formation [14].

Hydrogen-Bonding Interactions in Reaction Pathways

Hydrogen-bonding interactions play a crucial role in determining the reactivity and selectivity of methyl 2-thiofuroate in catalytic transformations [17] [18]. The fundamental principle underlying hydrogen-bond catalysis involves the stabilization of anionic intermediates and the sequestration of anions to enable the formation of reactive electrophilic cations [17].

The activation mechanism proceeds through multiple hydrogen-bonding modes depending on the substrate and reaction conditions [18]. Primary activation involves the formation of hydrogen-bonded complexes between catalysts and carbonyl functionalities, resulting in decreased lowest unoccupied molecular orbital energy levels and enhanced electrophilicity [17]. Secondary activation occurs through the stabilization of tetrahedral intermediates formed during nucleophilic attack [17].

| Hydrogen-Bond Type | Bond Length (Angstroms) | Binding Energy (kcal/mol) | Activation Barrier Reduction (kcal/mol) |

|---|---|---|---|

| Single N-H···O | 1.85-2.05 | 2.5-4.0 | 3.2-5.8 |

| Double N-H···O | 1.75-1.95 | 5.2-8.4 | 8.1-15.3 |

| Bifunctional | 1.80-2.00 | 6.8-12.1 | 12.9-23.9 |

Experimental evidence from femtosecond infrared spectroscopy studies has revealed that hydrogen-bonding interactions in thiourea-substrate complexes are highly dynamic [40]. The bonding patterns exhibit rapid exchange between different nitrogen-hydrogen groups on picosecond timescales, with exchange rates significantly accelerated upon trifluoromethyl substitution [40]. These dynamics contribute to the enhanced catalytic activity observed with electron-withdrawing substituents [40].

Computational investigations using density functional theory have identified that hydrogen-bonding networks can dramatically reduce activation free energies across multiple reaction steps [18]. In carbonyl-olefin metathesis reactions, the introduction of hexafluoroisopropanol as a hydrogen-bond donor reduces activation barriers from 30.2 to 14.8 kilocalories per mole for rate-determining steps [18]. The optimal stoichiometry involves three hydrogen-bond donor molecules forming an encapsulation network around the catalyst [18].

Ruthenium-Catalyzed Hydrogenation and Dehydrogenation

Ruthenium-catalyzed transformations of methyl 2-thiofuroate represent a significant advancement in sustainable thioester chemistry [25] [26]. The ruthenium acridine-based pincer complex has demonstrated exceptional capability for both hydrogenation and dehydrogenation reactions involving thioesters, overcoming the traditional challenge of catalyst poisoning by sulfur-containing compounds [26].

The mechanistic pathway for ruthenium-catalyzed thioester hydrogenation involves several key intermediates [26]. Initial coordination of the thioester to the ruthenium center is followed by insertion into the ruthenium-hydrogen bond, forming a ruthenium-bound hemithioacetal intermediate [26]. Subsequent beta-hydride elimination releases the alcohol product while regenerating the ruthenium hydride catalyst [26]. The process exhibits remarkable tolerance toward free thiols, which typically deactivate metal catalysts [26].

| Substrate | Pressure (bar) | Temperature (°C) | Conversion (%) | Alcohol Yield (%) | Thiol Yield (%) |

|---|---|---|---|---|---|

| Methyl hexanethioate | 20 | 135 | >99 | 95 | 99 |

| Methyl thioacetate | 40 | 150 | 66 | 62 | 68 |

| Benzyl thioacetate | 40 | 150 | >99 | 97 | 97 |

Density functional theory calculations have elucidated the thermodynamic and kinetic factors governing thioester selectivity over ester formation [26]. The strong ruthenium-sulfur interaction drives the system toward ruthenium thiolate intermediates, preventing the formation of ruthenium alkoxide species necessary for competing ester formation [26]. The activation barrier for the rate-determining alcohol dehydrogenation step is calculated at 23.9 kilocalories per mole for the uncatalyzed process, reduced to 12.9 kilocalories per mole in the presence of the ruthenium catalyst [26].

The reversibility of the transformation is controlled by hydrogen gas pressure, with pressures above 1.4 bar favoring hydrogenation over dehydrogenation [26]. Under open system conditions with continuous hydrogen removal, dehydrogenative coupling proceeds efficiently with turnover frequencies exceeding 3,420 per hour [28]. The catalyst demonstrates exceptional stability and can be recycled multiple times without significant loss of activity [28].

Role of Sulfur in Modulating Reactivity and Selectivity

The sulfur heteroatom in methyl 2-thiofuroate profoundly influences its chemical reactivity and selectivity patterns compared to oxygen analogs [32] [35]. Sulfur's unique electronic properties, including its lower electronegativity and larger atomic radius, result in distinct bonding characteristics that modulate reaction pathways [35].

The polarizability of sulfur enables enhanced nucleophilicity compared to oxygen-containing compounds [32]. This increased electron availability facilitates faster reaction rates with electrophiles and promotes selective bond formation [32]. The ability of sulfur to engage in hypervalent bonding extends its coordination possibilities and enables unique reaction mechanisms not accessible with oxygen analogs [32].

| Property | Sulfur (in thioesters) | Oxygen (in esters) | Ratio (S/O) |

|---|---|---|---|

| Electronegativity | 2.58 | 3.44 | 0.75 |

| Atomic Radius (pm) | 180 | 152 | 1.18 |

| Polarizability (ų) | 2.90 | 0.802 | 3.62 |

| Bond Length C-X (Å) | 1.82 | 1.43 | 1.27 |

Experimental studies have demonstrated that sulfur incorporation into palladium catalysts through reactive metal-support interactions dramatically improves selectivity in hydrogenation reactions [33]. The formation of palladium-sulfur phases breaks up palladium ensembles, resulting in preferential adsorption of specific functional groups and enhanced reaction selectivity exceeding 98 percent [33]. This phenomenon illustrates how sulfur can modulate catalyst surface properties and reaction selectivity [33].

The unique redox properties of sulfur enable participation in electron transfer processes that are not available to oxygen analogs [35]. Sulfur can adopt multiple oxidation states ranging from negative two to positive six, facilitating diverse reaction pathways including oxidative functionalization and radical mechanisms [32]. These capabilities expand the synthetic utility of sulfur-containing compounds in catalytic transformations [32].

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 159 of 1446 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1287 of 1446 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes